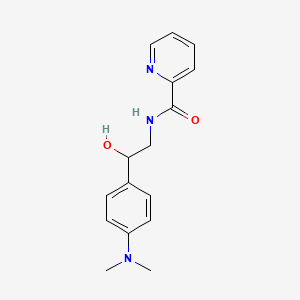

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of picolinamide , which is a compound with the formula C6H6N2O. It’s likely that “N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide” contains a picolinamide group, a dimethylamino group, and a hydroxyethyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving dimethylamine . For instance, a related compound, 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS), was successfully cultivated with methanol as the solvent by using the slow evaporation technique .Scientific Research Applications

Antitumor Activity

A study by Atwell, Baguley, and Denny (1989) on phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide, a closely related compound, highlighted its potential as a "minimal" DNA-intercalating agent with antitumor activity. The research suggested that certain derivatives showed solid tumor activity, indicating potential applications in cancer treatment (Atwell, Baguley, & Denny, 1989).

Synthesis and Biological Evaluation

Matiadis et al. (2013) synthesized and evaluated coumarin and quinolinone-3-aminoamide derivatives for their ability to inhibit cancer cell growth. The structure of a similar compound, N-[2-(dimethylamino)ethyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, was confirmed by X-ray diffraction analysis, demonstrating potential as anticancer agents (Matiadis et al., 2013).

Chemical Synthesis and Characterization

The research by Zeng et al. (2018) focused on the Pd-catalyzed o-C-H functionalization using picolinamide as a directing group. This study developed protocols for modifying amino acids through arylation, alkylation, and other reactions, indicating broad applications in medicinal chemistry and the synthesis of amino acid derivatives (Zeng, Nukeyeva, Wang, & Jiang, 2018).

Interaction with Metal Complexes

Dasgupta et al. (2008) explored the interaction of N-(aryl)picolinamides with iridium, demonstrating N-H and C-H bond activations. This research provided insights into the structural properties of metal complexes with picolinamide derivatives, contributing to the understanding of their coordination chemistry (Dasgupta, Tadesse, Blake, & Bhattacharya, 2008).

Mechanism of Action

- HDACs are enzymes responsible for deacetylating lysine residues on the N-terminal part of core histones (H2A, H2B, H3, and H4). This deacetylation leads to epigenetic repression and plays a crucial role in gene regulation .

- Downstream effects involve modulation of specific gene networks, influencing cell fate and function .

- The compound’s action leads to epigenetic changes :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-19(2)13-8-6-12(7-9-13)15(20)11-18-16(21)14-5-3-4-10-17-14/h3-10,15,20H,11H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFZDOFQUPJQOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)picolinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-isobutyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378540.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2378541.png)

![4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]](/img/structure/B2378544.png)

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2378550.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2378562.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2378563.png)